

Application Notes and Protocols for LYG-409 in Cell Culture

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Compound of Interest

Compound Name: LYG-409
Cat. No.: B15542169

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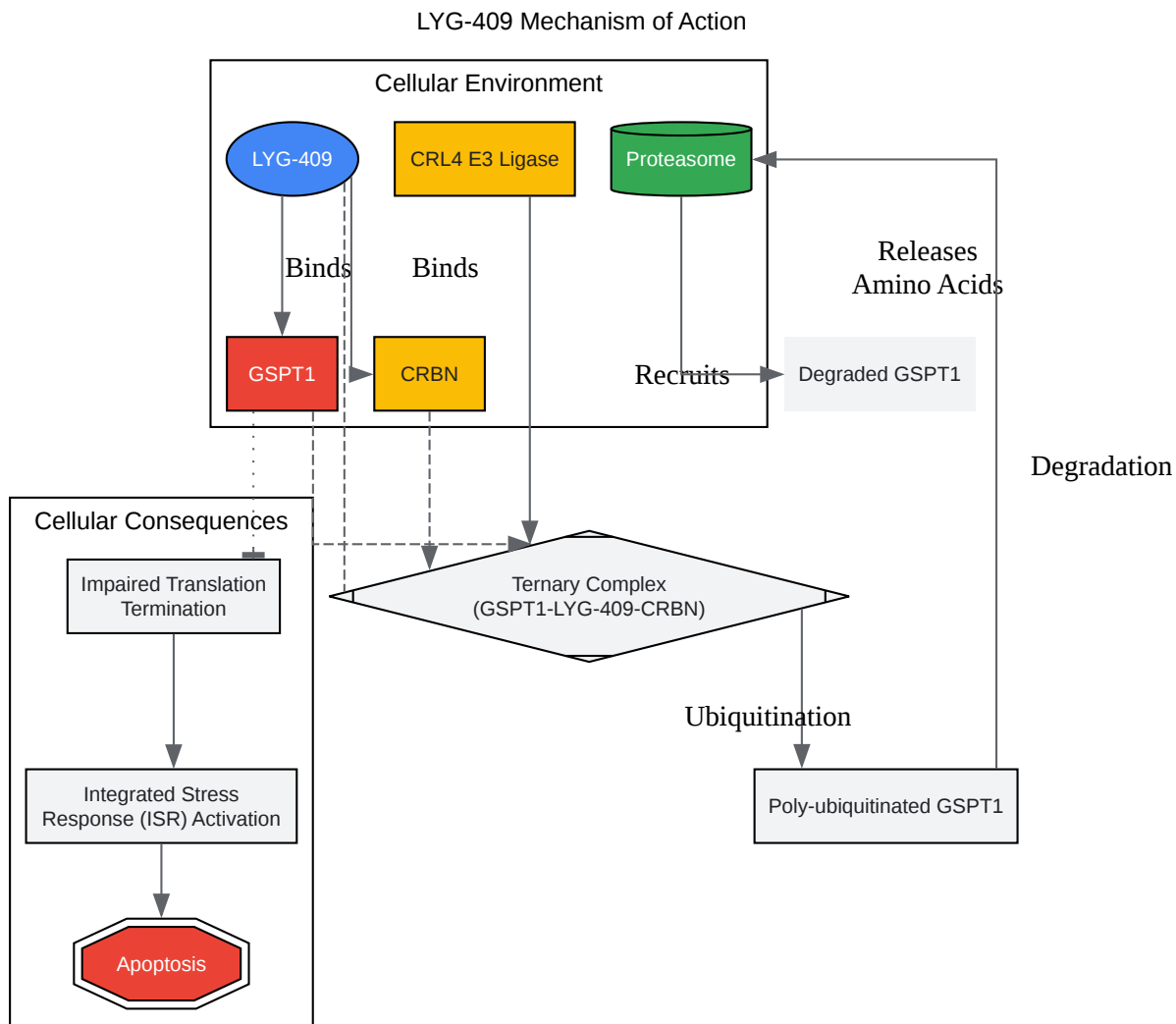
Introduction

LYG-409 is a potent, selective, and orally bioavailable GSPT1 molecular glue degrader.[1] As a derivative of 2H-chromene, **LYG-409** facilitates the degradation of the G1 to S phase transition 1 (GSPT1) protein, a key regulator of translation termination and cell cycle progression.[1][2][3] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase Cereblon (CRBN), **LYG-409** triggers the ubiquitination and subsequent proteasomal degradation of GSPT1.[4][5] This targeted protein degradation leads to impaired translation termination, activation of the integrated stress response (ISR) pathway, and ultimately, p53-independent apoptosis in cancer cells.[4][6][7] These characteristics make **LYG-409** a promising therapeutic candidate for various cancers, including acute myeloid leukemia (AML) and prostate cancer.[1][8]

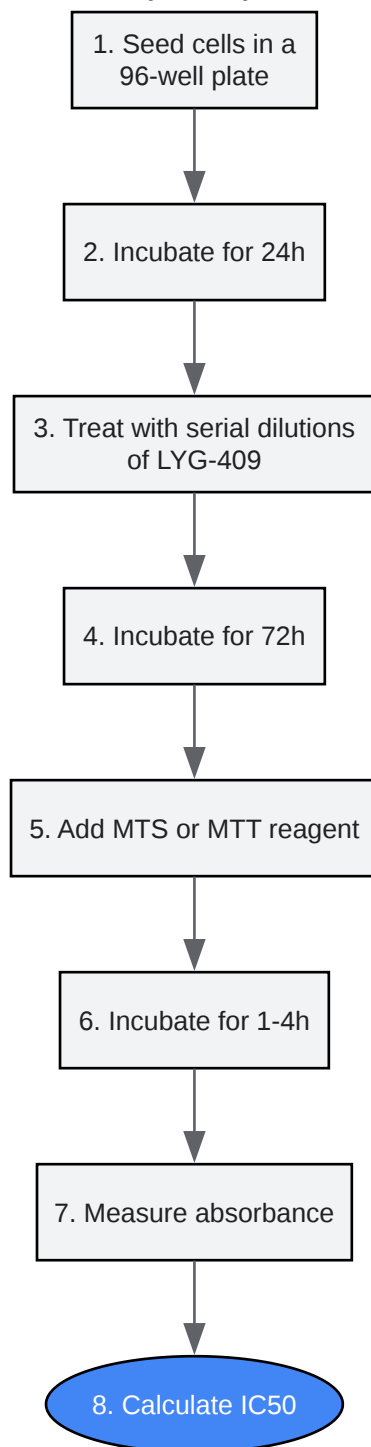
This document provides detailed protocols and application notes for the use of **LYG-409** in a cell culture setting to assist researchers in exploring its therapeutic potential.

Mechanism of Action: GSPT1 Degradation

LYG-409 acts as a molecular glue, forming a ternary complex between GSPT1 and the substrate receptor Cereblon (CRBN) of the CRL4^{CRBN} E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 disrupts its essential functions, including its role in the eRF1/eRF3 translation termination complex and cell cycle regulation from G1 to S phase. [2][3] The cellular consequences of GSPT1 degradation include the activation of the Integrated Stress Response (ISR), characterized by the phosphorylation of eIF2 α and increased expression of ATF4, ultimately leading to apoptosis.[6][7]



Cell Viability Assay Workflow



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